molecular formula C9H8F3N3 B14213816 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene CAS No. 823189-14-6

1-(1-Azidoethyl)-3-(trifluoromethyl)benzene

Cat. No.: B14213816
CAS No.: 823189-14-6
M. Wt: 215.17 g/mol
InChI Key: JHDGMKSGIXTNEQ-UHFFFAOYSA-N
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Description

1-(1-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group attached to an ethyl chain, which is further connected to a benzene ring substituted with a trifluoromethyl group

Preparation Methods

The synthesis of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-(trifluoromethyl)benzene and sodium azide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.

Chemical Reactions Analysis

1-(1-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The reactions are often carried out under controlled temperatures and pressures to ensure desired outcomes.

    Major Products: The major products formed from these reactions include amines, nitro compounds, and various substituted derivatives.

Scientific Research Applications

1-(1-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds with therapeutic properties.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Azidoethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are key intermediates in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical synthesis.

Comparison with Similar Compounds

1-(1-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with similar compounds such as:

    1-Azidoethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    1-Azido-4-(trifluoromethyl)benzene:

    1-Azidoethyl-5H-tetrazole: Contains a tetrazole ring, offering different properties and applications in energetic materials.

Properties

CAS No.

823189-14-6

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

1-(1-azidoethyl)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3

InChI Key

JHDGMKSGIXTNEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-]

Origin of Product

United States

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